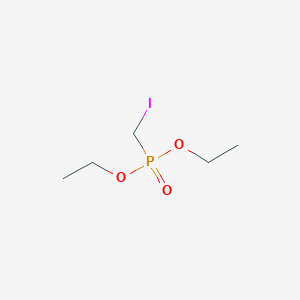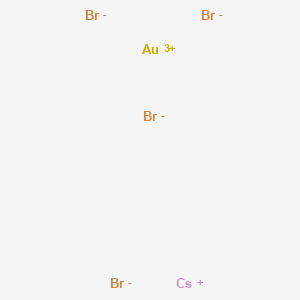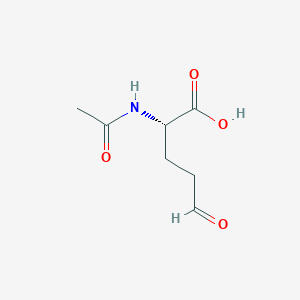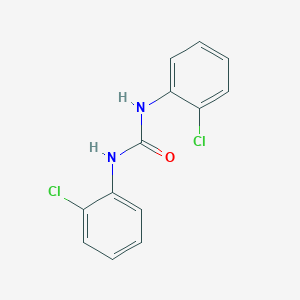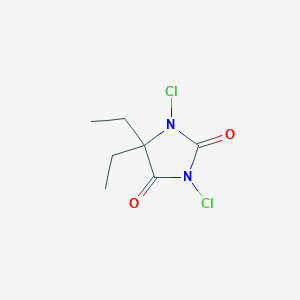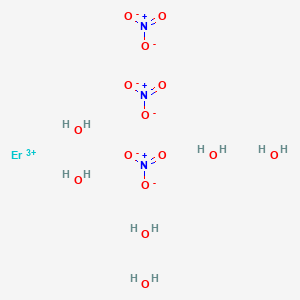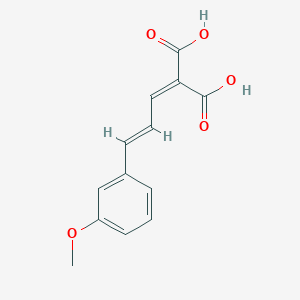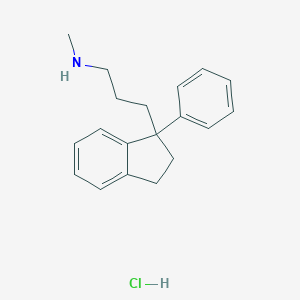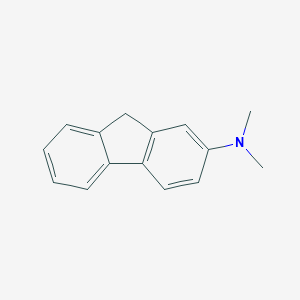
2-Dimethylaminofluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dimethylaminofluorene (DMF) is a fluorescent organic compound that has been widely used in scientific research. It is a derivative of fluorene and contains a dimethylamino group at the 2-position. DMF is a highly reactive compound that is commonly used as a probe for studying the mechanism of certain chemical reactions.
作用機序
The mechanism of action of 2-Dimethylaminofluorene involves its ability to undergo photochemical reactions. When exposed to light, 2-Dimethylaminofluorene can undergo a photochemical reaction that results in the formation of a highly reactive species known as a singlet excited state. This species can then react with other molecules, leading to the formation of various products.
生化学的および生理学的効果
2-Dimethylaminofluorene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and to inhibit DNA repair. 2-Dimethylaminofluorene has also been shown to induce oxidative stress and to alter cellular signaling pathways. In addition, 2-Dimethylaminofluorene has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using 2-Dimethylaminofluorene in lab experiments is its high reactivity, which makes it a useful probe for studying the mechanism of certain chemical reactions. 2-Dimethylaminofluorene is also relatively easy to synthesize and is commercially available. However, 2-Dimethylaminofluorene has some limitations for lab experiments. It is highly toxic and can be carcinogenic, which requires careful handling. In addition, 2-Dimethylaminofluorene can undergo non-specific reactions, which can complicate the interpretation of experimental results.
将来の方向性
For research involving 2-Dimethylaminofluorene include the development of new synthetic methods and applications, as well as further research on its potential as a therapeutic agent.
合成法
2-Dimethylaminofluorene can be synthesized by several methods, including the Friedel-Crafts reaction and the Buchwald-Hartwig reaction. In the Friedel-Crafts reaction, fluorene is reacted with dimethylamine in the presence of a Lewis acid catalyst, such as aluminum chloride. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with dimethylamine in the presence of a palladium catalyst and a base.
科学的研究の応用
2-Dimethylaminofluorene has been extensively used in scientific research as a fluorescent probe for studying the mechanism of certain chemical reactions. It is commonly used to study the mechanism of DNA damage and repair, as well as the mechanism of carcinogenesis. 2-Dimethylaminofluorene has also been used as a probe for studying the mechanism of protein-DNA interactions and protein-protein interactions.
特性
CAS番号 |
13261-62-6 |
|---|---|
製品名 |
2-Dimethylaminofluorene |
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC名 |
N,N-dimethyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C15H15N/c1-16(2)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,9H2,1-2H3 |
InChIキー |
DBNDQWSTOSZFHI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
その他のCAS番号 |
13261-62-6 |
同義語 |
2-(dimethylamino)fluorene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)
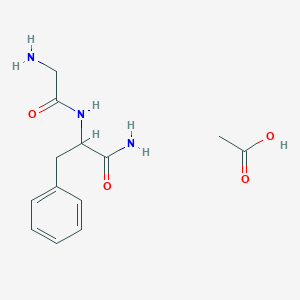
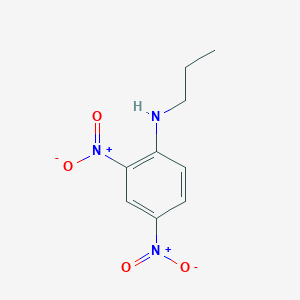

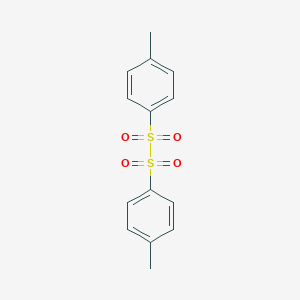
![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
